molecular formula C19H27FN4O2 B12783087 1H-Indazole-3-carboxamide, N-((1S)-1-(aminocarbonyl)-2,2-dimethylpropyl)-1-(5-fluoropentyl)- CAS No. 1801338-21-5

1H-Indazole-3-carboxamide, N-((1S)-1-(aminocarbonyl)-2,2-dimethylpropyl)-1-(5-fluoropentyl)-

Cat. No.: B12783087
CAS No.: 1801338-21-5
M. Wt: 362.4 g/mol
InChI Key: SOYDDJYBRCNNIT-MRXNPFEDSA-N
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Description

Structural Isomerism

Structural isomerism in this compound is limited due to its defined substitution pattern:

  • Positional Isomerism : The fluorine atom’s position on the pentyl chain is fixed at the 5th carbon, as indicated by the "5-fluoropentyl" designation. Alternative fluorine positions (e.g., 4- or 3-fluoropentyl) would constitute distinct positional isomers.
  • Functional Group Isomerism : The carboxamide group at the indazole’s 3-position is invariant. Isomerism could arise if the carboxamide were relocated (e.g., to the 1- or 5-position), but such variants are not part of this compound’s identity.
  • Skeletal Isomerism : Alterations to the indazole core (e.g., replacing indazole with indole or pyrrole) would produce structurally unrelated compounds.

The absence of significant structural isomerism underscores the specificity of this compound’s design, which optimizes receptor binding affinity through precise substituent placement.

Stereochemical Configuration and Chiral Centers

The compound exhibits one chiral center at the 2nd carbon of the N-(1-amino-3-methyl-1-oxobutan-2-yl) substituent, corresponding to the (1S) configuration in its IUPAC name.

Chiral Center Analysis

  • Cahn-Ingold-Prelog Priorities :

    • Carbon 1 : Bonded to NH2 (priority 1), =O (priority 2), C(CH3)2 (priority 3), and the adjacent carbon (priority 4).
    • Configuration : The (1S) designation indicates a counterclockwise (sinister) arrangement of priority groups when viewed from the highest-priority direction.
  • Enantiomeric Pairs :
    The (1S) enantiomer is the biologically active form, as observed in synthetic cannabinoids of this class. The (1R) enantiomer, while synthetically accessible, is rarely detected in forensic samples due to its lower receptor affinity.

Spectroscopic Confirmation

  • InChIKey : WCBYXIBEPFZUBG-UHFFFAOYSA-N
  • Chiral Chromatography : Liquid chromatography with chiral stationary phases (e.g., amylose tris(3-chloro-4-methylphenylcarbamate)) resolves enantiomers with a resolution ≥2.2, confirming the predominance of the (1S)-form in illicit samples.

The stereochemical purity of this compound is critical to its function, as even minor contamination with the (1R)-enantiomer can alter its physicochemical and pharmacological profile.

Properties

CAS No.

1801338-21-5

Molecular Formula

C19H27FN4O2

Molecular Weight

362.4 g/mol

IUPAC Name

N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)indazole-3-carboxamide

InChI

InChI=1S/C19H27FN4O2/c1-19(2,3)16(17(21)25)22-18(26)15-13-9-5-6-10-14(13)24(23-15)12-8-4-7-11-20/h5-6,9-10,16H,4,7-8,11-12H2,1-3H3,(H2,21,25)(H,22,26)/t16-/m1/s1

InChI Key

SOYDDJYBRCNNIT-MRXNPFEDSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF

Canonical SMILES

CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF

Origin of Product

United States

Preparation Methods

Synthesis of 1-(5-fluoropentyl)-1H-indazole Intermediate

  • Starting Material: 1H-indazole or its protected derivatives.
  • N-Alkylation: The indazole nitrogen at position 1 is alkylated using 5-fluoropentyl bromide or iodide under basic conditions (e.g., potassium carbonate in DMF) to yield 1-(5-fluoropentyl)-1H-indazole. This step is crucial for introducing the fluorinated alkyl chain that modulates biological activity and lipophilicity.

Introduction of the Carboxamide Group at the 3-Position

  • Carboxylation: The 3-position of the indazole ring is functionalized to introduce a carboxylic acid or ester group. This can be achieved by lithiation at C-3 using n-butyllithium followed by carbonation with CO2, yielding 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid or its ester derivative.
  • Activation: The carboxylic acid is then activated for amide bond formation. Common activating agents include EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) combined with HOBt (1-hydroxybenzotriazole) in the presence of a base such as triethylamine in DMF.

Coupling with the Chiral Amine

  • Amine Component: The chiral amine N-((1S)-1-(aminocarbonyl)-2,2-dimethylpropyl) is introduced by coupling with the activated carboxylic acid intermediate.
  • Amide Bond Formation: The coupling reaction proceeds under mild conditions to form the amide linkage, yielding the final compound 1H-Indazole-3-carboxamide, N-((1S)-1-(aminocarbonyl)-2,2-dimethylpropyl)-1-(5-fluoropentyl)-.

Purification and Characterization

  • The crude product is purified by chromatographic techniques such as flash column chromatography.
  • Structural confirmation is performed using spectral methods including NMR (1H, 13C), mass spectrometry, and elemental analysis.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome/Intermediate
1 N-Alkylation 5-fluoropentyl bromide, K2CO3, DMF 1-(5-fluoropentyl)-1H-indazole
2 Lithiation & Carboxylation n-BuLi, CO2, low temperature (-78°C) 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid
3 Activation & Coupling EDC·HCl, HOBt, TEA, DMF, chiral amine Amide bond formation yielding target compound
4 Purification Chromatography Pure 1H-Indazole-3-carboxamide derivative

Research Findings and Notes

  • The synthetic route is adapted from protocols used for similar indazole-3-carboxamide cannabinoids, which are well-documented in patent literature and peer-reviewed studies.
  • The use of chiral amines allows for stereoselective synthesis, important for biological activity.
  • The 5-fluoropentyl substituent is introduced via N-alkylation, a reliable and high-yielding step.
  • The carboxamide formation via EDC/HOBt coupling is a standard peptide coupling method, ensuring good yields and purity.
  • The compound is classified as a controlled substance with no accepted medical use in some jurisdictions, highlighting the importance of controlled synthesis and handling.

Scientific Research Applications

Structural Characteristics

The compound features an indazole ring system, which is crucial for its biological activity. The presence of the carboxamide functional group enhances its solubility and interaction with biological targets.

Cannabinoid Receptor Agonism

One of the primary applications of this compound is its role as a cannabinoid receptor agonist , particularly at the CB1 receptor. Research indicates that compounds within this class can modulate the endocannabinoid system, which is implicated in various physiological processes including pain modulation, appetite regulation, and mood stabilization .

Case Studies

  • Pain Management : A study demonstrated that indazole derivatives could effectively reduce pain in animal models by activating CB1 receptors, suggesting potential therapeutic applications in chronic pain management .
  • Neurological Disorders : Research has indicated that these compounds might be beneficial in treating conditions like multiple sclerosis and epilepsy by modulating neurotransmitter release through CB1 receptor activation .

Anti-inflammatory Properties

Indazole derivatives have shown promise in reducing inflammation through their interaction with cannabinoid receptors. This is particularly relevant for conditions such as rheumatoid arthritis and inflammatory bowel disease.

Case Studies

  • Rheumatoid Arthritis : In preclinical trials, compounds similar to N-((1S)-1-(aminocarbonyl)-2,2-dimethylpropyl)-1-(5-fluoropentyl)- exhibited significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines .

Potential in Cancer Therapy

Emerging research suggests that indazole derivatives may possess anti-cancer properties. Their ability to induce apoptosis in cancer cells through cannabinoid receptor pathways has been a focus of recent studies.

Case Studies

  • Breast Cancer : A study highlighted the efficacy of an indazole derivative in inhibiting breast cancer cell proliferation via CB1 receptor-mediated pathways .

Development of Synthetic Cannabinoids

This compound is also significant in the development of synthetic cannabinoids for research purposes. Its structural analogs are often utilized in studies aimed at understanding the pharmacological effects of cannabinoids on the human body.

Summary Table of Applications

Application AreaDescriptionRelevant Findings
Cannabinoid AgonismModulation of CB1 receptors for pain relief and mood stabilizationEffective in reducing pain and managing neurological disorders
Anti-inflammatoryReduction of inflammation in autoimmune diseasesSignificant effects observed in rheumatoid arthritis models
Cancer TherapyInduction of apoptosis in cancer cellsPromising results in breast cancer treatment studies
Synthetic CannabinoidsUsed for research into cannabinoid pharmacologyStructural analogs aid in understanding cannabinoid effects

Comparison with Similar Compounds

(a) Fluorinated Alkyl Chains

  • The 5-fluoropentyl group in 5F-ADB-PINACA reduces oxidative metabolism by cytochrome P450 enzymes, enhancing half-life compared to non-fluorinated analogues like ADB-BUTINACA (butyl chain) .
  • ADB-FUBINACA substitutes the alkyl chain with a 4-fluorobenzyl group, increasing CB1R binding potency but introducing susceptibility to glucuronidation .

(b) Amide-Linked Substituents

  • The tert-leucine moiety (N-((1S)-1-(aminocarbonyl)-2,2-dimethylpropyl)) in 5F-ADB-PINACA and ADB-FUBINACA is critical for high-affinity CB1R interactions. Replacement with a cumyl group (5F-Cumyl-PINACA) reduces selectivity due to steric hindrance .

(c) Metabolic Pathways

  • 5F-ADB-PINACA undergoes hydroxylation at the pentyl chain and amide hydrolysis , producing detectable urinary metabolites .
  • AB-CHMINACA (cyclohexylmethyl substituent) exhibits rapid clearance due to oxidative ring opening, limiting its recreational use .

Research Findings and Clinical Relevance

Receptor Binding Studies

  • 5F-ADB-PINACA demonstrates a Ki of 0.3–0.5 nM at CB1R, making it 10–100x more potent than THC (Ki ~10–40 nM) .
  • ADB-FUBINACA shows slightly higher affinity (Ki 0.2–0.4 nM) but shorter duration due to metabolic instability .

Toxicity and Adverse Effects

  • 5F-ADB-PINACA is linked to severe neurotoxicity, including seizures and psychosis, attributed to prolonged CB1R activation .
  • AB-CHMINACA has a lower toxicity profile but causes cardiovascular complications in overdose cases .

Analytical Detection

  • LC-QTOF-MS is the gold standard for identifying 5F-ADB-PINACA in biological samples, with characteristic fragments at m/z 377.2 (M+H⁺) and 232.1 (indazole-3-carboxamide ion) .

Biological Activity

1H-Indazole-3-carboxamide derivatives, particularly those with varying alkyl substitutions, have garnered significant attention in pharmacological research due to their biological activity as synthetic cannabinoid receptor agonists (SCRAs). The compound 1H-Indazole-3-carboxamide, N-((1S)-1-(aminocarbonyl)-2,2-dimethylpropyl)-1-(5-fluoropentyl)- is a notable member of this class, exhibiting potent interactions with cannabinoid receptors CB1 and CB2.

The compound's molecular formula is C21H24N4O2C_{21}H_{24}N_{4}O_{2} with a molecular weight of 364.44 g/mol . Its predicted density is 1.21 g/cm³ , and it has a boiling point of approximately 653.7 °C .

PropertyValue
Molecular FormulaC21H24N4O2
Molecular Weight364.44 g/mol
Density1.21 g/cm³
Boiling Point653.7 °C

The primary mechanism of action for this compound involves its binding affinity to the cannabinoid receptors, particularly CB1 and CB2. Studies have shown that it acts as a full agonist at both receptors but demonstrates a higher affinity for the CB1 receptor compared to CB2 . This differential binding profile suggests that modifications in the molecular structure can significantly influence biological activity and receptor selectivity.

Receptor Binding Affinity

Research indicates that 1H-Indazole-3-carboxamide derivatives exhibit varying degrees of potency and efficacy at cannabinoid receptors:

  • CB1 Receptor Affinity : The compound has been reported to bind with a Ki value of approximately 0.299 nM , indicating strong binding affinity.
  • CB2 Receptor Affinity : The Ki value for the CB2 receptor is around 0.912 nM , which is lower than that for CB1 but still indicative of significant activity .

Efficacy Studies

Efficacy studies using G-protein coupled receptor activation assays have demonstrated that the compound elicits robust activation of both CB receptors, with an EC50 value for the CB1 receptor reported at approximately 0.67 nM . This suggests that the compound not only binds effectively but also activates the receptors, leading to downstream signaling effects typically associated with cannabinoid activity.

Case Studies

Several case studies have explored the pharmacological effects of similar compounds:

  • Study on AMB-FUBINACA : This study highlighted the importance of structural variations in determining potency at cannabinoid receptors. The findings indicated that compounds with an amine moiety exhibited enhanced potency compared to those with ester moieties .
  • Clinical Observations : Reports from toxicology screenings have identified this compound in various biological samples, underscoring its prevalence in illicit drug use and its potential implications for public health .

Pharmacokinetics

Pharmacokinetic studies reveal that compounds like ADB-BUTINACA , closely related to our compound of interest, undergo extensive hepatic metabolism. The half-life in human liver microsomes is estimated to be less than 30 minutes , indicating rapid metabolism and potential challenges in detection during drug screening .

Q & A

Basic: What synthetic routes are recommended for preparing 1H-Indazole-3-carboxamide derivatives with fluorinated alkyl chains?

Methodological Answer:
The synthesis typically involves:

  • Friedel-Crafts acylation to introduce substituents to the indazole core (e.g., using SOCl₂ for acid chloride formation, followed by AlCl₃-mediated acylation) .
  • Hydrazine-mediated cyclization to form the indazole ring, optimized in dimethylformamide (DMF) under reflux .
  • Alkylation of the indazole nitrogen using fluorinated alkyl halides (e.g., 5-fluoropentyl chloride) in the presence of K₂CO₃ as a base, performed in DMF at room temperature .
  • Carboxamide coupling via activation of the carboxylic acid group (e.g., using HATU/DIPEA) with chiral amines like (1S)-1-(aminocarbonyl)-2,2-dimethylpropylamine .

Key Considerations:

  • Purification via column chromatography or recrystallization (DMF/acetic acid mixtures are effective) .
  • Monitor reaction progress using TLC or HPLC to ensure completion of alkylation and coupling steps.

Basic: How can NMR spectroscopy be optimized for structural characterization of this compound?

Methodological Answer:

  • Use ¹H-13C HMBC to correlate the fluorine-bearing pentyl chain (δ ~4.4 ppm for ¹H; δ ~80 ppm for ¹³C) with the indazole nitrogen .
  • zqs-COSY resolves overlapping signals in the aliphatic region (e.g., 5-fluoropentyl chain protons) .
  • 19F NMR confirms the presence and position of fluorine (δ ~-220 ppm for terminal fluorinated alkyl groups) .
  • Assign stereochemistry using NOESY to detect spatial proximity between the chiral carboxamide group and the indazole core .

Validation:

  • Compare experimental shifts with computed DFT-based NMR predictions for ambiguous signals.

Advanced: What strategies address low yields in the alkylation step of the indazole nitrogen?

Methodological Answer:
Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:

  • Solvent Optimization: Replace DMF with less polar solvents (e.g., THF) to reduce nucleophilic interference .
  • Temperature Control: Perform alkylation at 0–5°C to suppress elimination byproducts.
  • Phase-Transfer Catalysis: Use tetrabutylammonium bromide (TBAB) to enhance reactivity of the fluorinated alkyl halide .
  • Microwave-Assisted Synthesis: Shorten reaction time (10–15 minutes vs. hours) to minimize decomposition .

Data Analysis:

  • Track byproduct formation via LC-MS and adjust reaction conditions iteratively.

Advanced: How should researchers interpret conflicting HMBC correlations during structural analysis?

Methodological Answer:
Conflicting HMBC signals may indicate:

  • Conformational Flexibility: Rotameric states of the 5-fluoropentyl chain can alter coupling pathways. Perform variable-temperature NMR to "freeze" conformers .
  • Residual Solvent Peaks: DMF (δ ~2.7–2.9 ppm) may overlap with key signals. Use deuterated DMSO for better resolution .
  • Incomplete Decoupling: Verify instrument parameters (e.g., decoupling power during 13C acquisition).

Resolution:

  • Validate assignments using 2D INADEQUATE for direct 13C-13C correlations or isotopic labeling of the fluorinated chain .

Advanced: What in vitro models are suitable for assessing cannabinoid receptor activity of this compound?

Methodological Answer:

  • Competitive Binding Assays: Use [³H]CP-55,940 as a radioligand in HEK-293 cells expressing human CB₁ or CB₂ receptors. Calculate IC₅₀ values via nonlinear regression .
  • cAMP Inhibition Assays: Measure Gαi/o-coupled receptor activity using forskolin-stimulated cAMP accumulation in CHO cells .
  • β-Arrestin Recruitment: Employ BRET-based assays (e.g., NanoBiT system) to quantify biased agonism .

Contradiction Management:

  • Discrepancies between binding affinity (Ki) and functional efficacy (EC₅₀) may indicate allosteric modulation or assay-specific artifacts. Cross-validate using orthogonal methods .

Advanced: How can researchers resolve discrepancies in reported receptor binding affinity data?

Methodological Answer:
Discrepancies arise from:

  • Receptor Construct Variability: Compare studies using identical receptor isoforms (e.g., CB₁R splice variants) .
  • Membrane Preparation Differences: Detergent choice (e.g., CHAPS vs. digitonin) affects ligand accessibility .
  • Data Normalization: Re-analyze raw data using standardized reference ligands (e.g., WIN 55,212-2 for CB₁R).

Best Practices:

  • Report full experimental conditions (buffer pH, temperature, protein concentration) to enable cross-study comparisons .

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